molecular formula C7H5BrF2O2S B13914017 1-Bromo-4,5-difluoro-2-methylsulfonylbenzene

1-Bromo-4,5-difluoro-2-methylsulfonylbenzene

Cat. No.: B13914017
M. Wt: 271.08 g/mol
InChI Key: AGZJOBUEGDSOLQ-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-methylsulfonylbenzene is an organic compound with the molecular formula C7H5BrF2O2S and a molecular weight of 271.08 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5-difluoro-2-methylsulfonylbenzene typically involves the bromination of 4,5-difluoro-2-methylsulfonylbenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-difluoro-2-methylsulfonylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of sulfide derivatives.

Scientific Research Applications

1-Bromo-4,5-difluoro-2-methylsulfonylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-2-methylsulfonylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms, along with the methylsulfonyl group, contribute to the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4,5-difluoro-2-methylbenzene: Similar structure but lacks the methylsulfonyl group.

    1-Bromo-4,5-difluoro-2-methylsulfanylbenzene: Contains a methylsulfanyl group instead of a methylsulfonyl group.

    1-Bromo-4,5-difluoro-2-methylsulfonylbenzene: Contains different halogen substituents.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, as well as the methylsulfonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-4,5-difluoro-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2S/c1-13(11,12)7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZJOBUEGDSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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